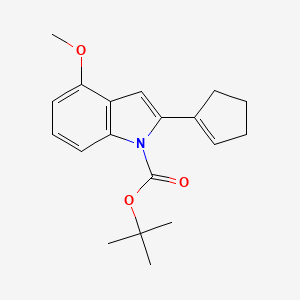

N-Boc-4-methoxy-2-(cyclopenten-1-YL)indole

Overview

Description

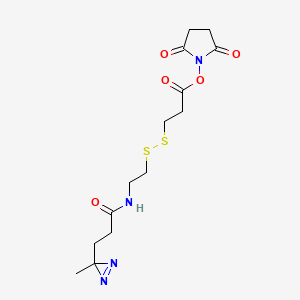

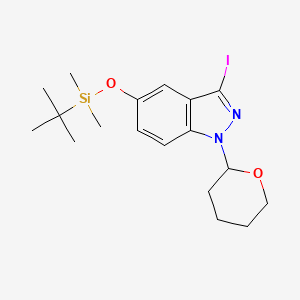

“N-Boc-4-methoxy-2-(cyclopenten-1-YL)indole” is a chemical compound with the molecular formula C19H23NO3. It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .

Synthesis Analysis

The synthesis of indole derivatives, including “N-Boc-4-methoxy-2-(cyclopenten-1-YL)indole”, often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .Molecular Structure Analysis

The exact mass of “N-Boc-4-methoxy-2-(cyclopenten-1-YL)indole” is 313.4 g/mol. The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C3CCC=C3 . Chemical Reactions Analysis

Indole derivatives, including “N-Boc-4-methoxy-2-(cyclopenten-1-YL)indole”, can undergo various chemical reactions. For instance, they can be involved in Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions .Scientific Research Applications

Palladium-Catalyzed Oxidation-Hydroxylation and Methoxylation

The palladium-catalyzed oxidation-hydroxylation and oxidation-methoxylation of N-Boc indoles, including N-Boc-4-methoxy-2-(cyclopenten-1-yl)indole, are used for synthesizing tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates and their derivatives. This process is efficient, using PdCl2 as the catalyst, and affords 3-oxoindolines in moderate to high yields. The proposed mechanism suggests a broad application in organic synthesis (Zhou et al., 2017).

Rh(III)-Catalyzed Selective Coupling

A Rh(III)-catalyzed selective coupling process involving N-methoxy-1H-indole-1-carboxamide and aryl boronic acids has been reported. This coupling is mild and efficient, leading to diverse product formation with selective C-C and C-C/C-N bond formation. Such processes are significant in the field of medicinal chemistry and drug design (Zheng, Zhang, & Cui, 2014).

Synthesis of Heteroaryl and Heteroannulated Indoles

The synthesis of heteroaryl and heteroannulated indoles from dehydrophenylalanines, including derivatives of N-Boc-4-methoxy-2-(cyclopenten-1-yl)indole, has been explored. This involves metal-assisted C-N intramolecular cyclization, leading to compounds with potential antitumor properties. Such synthetic routes offer new avenues for developing novel anticancer agents (Queiroz et al., 2008).

Investigation of N-Substituted Indolylborates

Research on the palladium-catalyzed cross-coupling reaction of indolylborates, including N-Boc protected variants, has shown that certain N-protecting groups are useful in this reaction. Such studies contribute to the understanding of cross-coupling reactions in organic chemistry, which are crucial for the synthesis of complex molecules (Ishikura, Agata, & Katagiri, 1999).

Anticancer Properties of Indole Derivatives

The anticancer properties of various indole derivatives, including those derived from N-Boc-4-methoxy-2-(cyclopenten-1-yl)indole, have been studied. This includes the evaluation of these compounds for their capacity to inhibit the growth of tumor cell lines, contributing significantly to the field of cancer research and chemotherapy (Mezencev et al., 2008).

Future Directions

properties

IUPAC Name |

tert-butyl 2-(cyclopenten-1-yl)-4-methoxyindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-19(2,3)23-18(21)20-15-10-7-11-17(22-4)14(15)12-16(20)13-8-5-6-9-13/h7-8,10-12H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHKNERHFARIMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C1C3=CCCC3)C(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B3027209.png)

![Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate](/img/structure/B3027210.png)

![tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3027211.png)

![4-[(2-Methylphenyl)thio]piperidine hydrochloride](/img/structure/B3027224.png)